9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic compound belonging to the class of quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by amine groups. This compound is characterized by its unique structure that incorporates a triazole and furan ring, making it of interest in various scientific applications, particularly in medicinal chemistry.
This compound can be classified under organic compounds with the following details:
The synthesis of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves several steps:
These synthetic pathways have been explored in various studies, highlighting their effectiveness in producing derivatives with potential biological activity .
The molecular structure of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can be represented using various notations:
NC1=NC2=C(C=C(Cl)C=C2)C2=NC(=NN12)C1=CC=CO1
InChI=1S/C13H8ClN5O/c14-7-3-4-9-8(6-7)12-17-11(10-2-1-5-20-10)18-19(12)13(15)16-9/h1-6H,(H2,15,16)
The structure features:
This structural complexity contributes to its potential interactions with biological targets .
The chemical reactivity of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can be analyzed through its ability to participate in various reactions:
These reactions underline the compound's versatility in synthetic chemistry and its potential applications in drug development.
The mechanism of action for 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one primarily involves its interaction with biological macromolecules such as DNA.
The physical properties of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one include:
Chemical properties include:
The compound's stability under various conditions (pH levels, temperature) is also an important aspect but requires empirical testing for precise data.
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several notable applications:
This compound exemplifies how complex organic molecules can be harnessed for significant medicinal purposes through careful design and synthesis strategies.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1